3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is an organosulfur compound that features a bromine atom, an ethyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-bromo-2-methylbenzenamine followed by N-ethylation. The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and N-ethylation processes, utilizing automated reactors and continuous flow systems to maintain efficiency and consistency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used in studies to understand the interactions of sulfonamide compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The bromine atom and other substituents can further modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide
- 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
- 3-Bromo-N-methyl-2-methylbenzene-1-sulfonamide
Uniqueness
3-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups, along with the bromine atom, provides distinct steric and electronic properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
3-bromo-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
ARHZKBXIGYBSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C(=CC=C1)Br)C |
Origin of Product |
United States |
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